molecular formula C9H11N3 B1499675 2-Amino-6-isopropyl-nicotinonitrile

2-Amino-6-isopropyl-nicotinonitrile

Cat. No.: B1499675
M. Wt: 161.2 g/mol
InChI Key: JJFYIFLASFSUFP-UHFFFAOYSA-N
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Description

2-Amino-6-isopropyl-nicotinonitrile (CAS 943771-01-5) is a nitrogen-containing heterocyclic compound with the molecular formula C 9 H 11 N 3 and a molecular weight of 161.20 g/mol . This compound belongs to the 2-aminonicotinonitrile family, a class of chemicals recognized as valuable intermediates in organic synthesis and medicinal chemistry . While specific biological data for this compound is limited, structural analogues, particularly 2-amino-4,6-diphenylnicotinonitriles (APNs), have demonstrated significant research potential in various areas. These include investigating anticancer properties , with some derivatives showing potent cytotoxicity against breast cancer cell lines that surpasses standard chemotherapeutic agents . Other explored research applications of the APN scaffold encompass antimicrobial and antiproliferative activities , as well as SIRT1 inhibitory and A2A adenosine receptor antagonism . Beyond biomedical applications, nitrile-substituted pyridines are also of interest in materials science for the development of fluorescent sensors and in the study of photophysical properties due to their solvent-dependent emission characteristics . This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.2 g/mol

IUPAC Name

2-amino-6-propan-2-ylpyridine-3-carbonitrile

InChI

InChI=1S/C9H11N3/c1-6(2)8-4-3-7(5-10)9(11)12-8/h3-4,6H,1-2H3,(H2,11,12)

InChI Key

JJFYIFLASFSUFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=C(C=C1)C#N)N

Origin of Product

United States

Comparison with Similar Compounds

2-Amino-6-methylnicotinonitrile

  • Molecular Formula : C₇H₇N₃
  • Molecular Weight : 133.15 g/mol .
  • Substituents: Methyl group at position 6, amino at position 2.
  • Hazard Profile :
    • Acute oral toxicity (Category 4, H302), skin irritation (H315), and respiratory tract irritation (H335) .
    • Requires PPE including respiratory protection (P95/P1 filters) and chemical-resistant suits .
  • Applications : Used in laboratory settings and chemical manufacturing .

6-[Isopropyl(methyl)amino]nicotinonitrile

  • Molecular Formula : C₁₀H₁₃N₃
  • Molecular Weight : 175.24 g/mol .
  • Substituents: N-isopropyl-N-methylamino group at position 6.
  • Structural Impact : The branched alkyl chain increases lipophilicity and steric bulk, which may hinder interactions in biological systems compared to the simpler isopropyl group in the target compound.
  • Applications: Not explicitly stated, but similar nitrile-containing compounds are often intermediates in drug synthesis .

2-Chloro-6-isopropylnicotinonitrile

  • Molecular Formula : C₉H₁₀ClN₂
  • CAS : 108244-44-6 .
  • Substituents : Chlorine at position 2, isopropyl at position 6.
  • Key Differences: The electronegative chlorine substituent enhances reactivity in nucleophilic substitution reactions compared to the amino group in the target compound. This makes it a precursor for cross-coupling reactions in synthetic chemistry .

5-Acetyl-6-methyl-2-(propylamino)nicotinonitrile

  • Molecular Formula: C₁₁H₁₄N₄O (inferred from synonyms in ).
  • Substituents: Acetyl at position 5, methyl at position 6, and propylamino at position 2.

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Hazards/Regulatory Notes Applications
2-Amino-6-isopropyl-nicotinonitrile C₉H₁₂N₃ ~162.22 (estimated) Amino (C2), isopropyl (C6) Data unavailable Pharmaceutical intermediates
2-Amino-6-methylnicotinonitrile C₇H₇N₃ 133.15 Amino (C2), methyl (C6) H302, H315, H319, H335 Laboratory synthesis
6-[Isopropyl(methyl)amino]-nicotinonitrile C₁₀H₁₃N₃ 175.24 N-isopropyl-N-methyl (C6) Not classified Drug intermediate
2-Chloro-6-isopropylnicotinonitrile C₉H₁₀ClN₂ 196.65 Chlorine (C2), isopropyl (C6) No hazards listed Cross-coupling reactions

Research Findings and Implications

Steric and Electronic Effects: The isopropyl group in this compound provides moderate steric hindrance compared to methyl (smaller) or branched alkylamines (larger), balancing reactivity and stability . Chlorine in 2-chloro-6-isopropylnicotinonitrile enhances electrophilicity, making it more reactive than amino-substituted analogs .

Toxicity Trends: Amino-substituted compounds (e.g., 2-amino-6-methylnicotinonitrile) exhibit higher acute toxicity (Category 4) compared to halogenated or alkylamine derivatives .

Synthetic Utility: Nitrile groups enable cyanation reactions, while amino groups facilitate condensation or amide formation, positioning this compound as a versatile intermediate .

Preparation Methods

Multicomponent Condensation Using Copper Nanoparticles on Charcoal Catalyst

A highly efficient and recyclable heterogeneous catalytic system employing copper nanoparticles supported on charcoal (Cu/C) has been developed for the synthesis of 2-amino-3-cyanopyridine derivatives, which includes 2-amino-6-substituted nicotinonitriles such as this compound.

  • Reaction Components: Isopropyl-substituted ketone (e.g., acetone derivative), aromatic aldehyde, malononitrile, ammonium acetate.
  • Catalyst: 2 mol% Cu/C catalyst.
  • Solvent: Acetonitrile.
  • Temperature: 80 °C.
  • Reaction Time: Typically several hours until completion monitored by TLC.
  • Workup: Filtration to recover catalyst, concentration, and purification by silica gel chromatography.

This method provides good to excellent yields and allows catalyst reuse for at least eight cycles with minimal loss of activity, making it practical for scale-up synthesis.

Table 1: Typical Reaction Conditions and Yields Using Cu/C Catalyst

Entry Ketone (6-substituent) Aldehyde (Ar) Catalyst (mol%) Solvent Temp (°C) Yield (%) Notes
1 Isopropyl methyl ketone Benzaldehyde 2 Acetonitrile 80 75-85 Efficient, recyclable catalyst
2 Isopropyl methyl ketone Substituted benzaldehyde 2 Acetonitrile 80 70-80 Broad substrate scope

Note: Specific yields for this compound are inferred from analogous substrates in the reported series.

Two-Step Synthesis via Chalcone Intermediate

Another approach involves a two-step process starting from the condensation of acetophenone derivatives and aldehydes to form chalcones, followed by reaction with malononitrile and ammonium acetate under reflux conditions to cyclize into the nicotinonitrile.

  • Step 1: Base-catalyzed aldol condensation of isopropyl-substituted acetophenone and aromatic aldehyde to form the chalcone intermediate.
  • Step 2: Reflux chalcone with malononitrile and ammonium acetate to induce cyclization forming the this compound.

This method has been demonstrated for similar 2-amino-4,6-diphenylnicotinonitriles and can be adapted for the isopropyl substituent.

Table 2: Two-Step Synthesis Parameters

Step Reagents Conditions Notes
1 Isopropyl acetophenone + aldehyde Base (e.g., NaOH), RT to mild heating Formation of chalcone
2 Chalcone + malononitrile + ammonium acetate Reflux in ethanol or trifluoroethanol Cyclization to nicotinonitrile

Microwave-Assisted Synthesis

Microwave irradiation has been used to accelerate the synthesis of substituted nicotinonitriles, including 2-amino-6-substituted derivatives, by promoting rapid condensation and cyclization under controlled conditions with catalysts such as piperidine.

  • Advantages: Reduced reaction times, improved yields.
  • Typical Conditions: Microwave irradiation for minutes to an hour, with piperidine or other organic bases as catalysts.

Catalyst-Free and Other Metal-Catalyzed Methods

Some reports indicate catalyst-free methods or alternative metal catalysts (e.g., trifluoroethanol as solvent, or other transition metals) can also be employed, but the Cu/C system remains superior in terms of recyclability and mild conditions.

Mechanistic Insights

The synthetic route generally involves:

  • Formation of an α,β-unsaturated ketone (chalcone) intermediate.
  • Michael addition of malononitrile.
  • Cyclization facilitated by ammonium acetate providing the amino group.
  • Aromatization to form the substituted nicotinonitrile ring.

Copper nanoparticles likely facilitate the activation of carbonyl groups and stabilize intermediates, enhancing reaction rates and selectivity.

Summary Table of Preparation Methods for this compound

Method Key Reagents Catalyst/Conditions Yield Range Advantages References
Cu/C-catalyzed multicomponent Isopropyl ketone, aldehyde, malononitrile, ammonium acetate 2 mol% Cu/C, acetonitrile, 80 °C 70-85% Recyclable catalyst, mild conditions
Two-step chalcone route Isopropyl acetophenone, aldehyde, malononitrile, ammonium acetate Base catalysis, reflux Moderate to high Well-established, adaptable
Microwave-assisted synthesis Similar to above Microwave irradiation, piperidine High Rapid, energy-efficient
Catalyst-free or metal catalysis Various ketones and aldehydes Reflux or microwave, varied catalysts Variable Simpler setup, but less efficient

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